

# Exploring RNA-RNA Interactions with Chemical Probes: An In-depth Technical Guide

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This guide provides a comprehensive overview of cutting-edge chemical probing techniques used to investigate RNA-RNA interactions. From foundational principles to detailed experimental protocols and data analysis workflows, this document serves as a technical resource for researchers seeking to unravel the complex network of RNA interactions within the cell.

## Introduction to RNA-RNA Interactions and Chemical Probing

RNA-RNA interactions are fundamental to a vast array of cellular processes, including gene regulation, splicing, and translation. The intricate network of these interactions, known as the RNA interactome, plays a critical role in both normal cellular function and disease. Chemical probes offer a powerful toolkit to capture these dynamic interactions in their native cellular context, providing insights that are often unattainable through genetic or biochemical approaches alone.

This guide focuses on several key in vivo chemical probing methodologies:

- **Psoralen-based Crosslinking Methods (PARIS, SPLASH, LIGR-seq):** These techniques utilize psoralen derivatives to covalently crosslink interacting RNA strands upon UV irradiation.
- **SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling):** This method probes the local flexibility of the RNA backbone, with changes in reactivity indicating regions of interaction.
- **DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with sequencing):** This technique uses dimethyl sulfate to modify unpaired adenine and cytosine bases, revealing information about RNA secondary and tertiary structures, as well as intermolecular interactions.

## Chemical Probes and their Mechanisms of Action

A variety of chemical probes are employed to study RNA-RNA interactions, each with its own mechanism of action and inherent biases.

**Psoralens and their Derivatives:** Psoralens, such as 4'-aminomethyltrioxsalen (AMT), are intercalating agents that insert themselves into helical regions of RNA.<sup>[1]</sup> Upon exposure to long-wave UV light (365 nm), psoralens form covalent crosslinks between pyrimidine bases (primarily uridines) on opposing strands.<sup>[2]</sup> This process is reversible by irradiation with short-wave UV light (~254 nm).<sup>[2]</sup> The efficiency of psoralen crosslinking can be influenced by factors such as psoralen derivative solubility and cellular uptake.<sup>[2][3]</sup> For instance, amotosalen, a more soluble psoralen analog, has been shown to increase crosslinking efficiency significantly.<sup>[3]</sup> Biotinylated psoralen derivatives have also been developed to facilitate the enrichment of crosslinked RNA fragments.<sup>[2]</sup>

**SHAPE Reagents:** SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7) and N-methylisatoic anhydride (NMIA), are electrophilic compounds that acylate the 2'-hydroxyl group of the RNA ribose backbone.<sup>[4][5]</sup> The reactivity of the 2'-hydroxyl is correlated with the local nucleotide flexibility; flexible, unpaired regions are more readily acylated than structured, base-paired regions.<sup>[4]</sup> This differential reactivity provides a nucleotide-resolution map of RNA secondary structure.

**Dimethyl Sulfate (DMS):** DMS is a small, cell-permeable methylating agent that modifies the Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position)

bases.[6] DMS modification patterns can therefore delineate single-stranded and double-stranded regions within an RNA molecule.

## Methodologies for Probing RNA-RNA Interactions

This section details the experimental workflows of key chemical probing techniques.

### Psoralen-based Methods: PARIS, SPLASH, and LIGR-seq

These methods share a common principle of in vivo psoralen crosslinking followed by proximity ligation and high-throughput sequencing to identify interacting RNA molecules.

- PARIS (Psoralen Analysis of RNA Interactions and Structures): This technique involves in vivo crosslinking with AMT, partial RNA digestion, and purification of crosslinked duplexes using 2D gel electrophoresis. The interacting fragments are then ligated, the crosslinks are reversed, and the resulting chimeric RNAs are sequenced.[7][8]
- SPLASH (Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids): SPLASH utilizes a biotinylated psoralen derivative, allowing for the enrichment of crosslinked RNAs using streptavidin beads, which can increase the sensitivity of detection.[2]
- LIGR-seq (Ligation of Interacting RNA followed by high-throughput sequencing): LIGR-seq also employs in vivo psoralen crosslinking and proximity ligation to capture RNA interactions. [8]

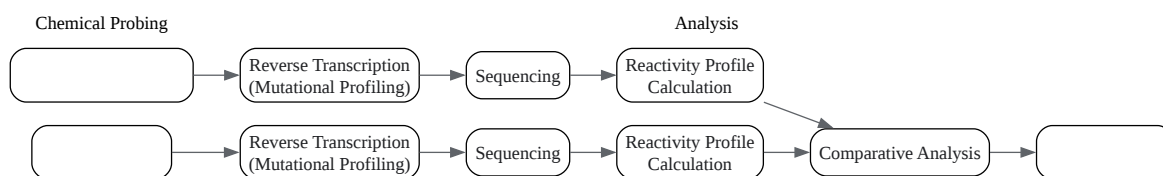


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Workflow for psoralen-based RNA-RNA interaction mapping.

## SHAPE-MaP for Intermolecular Interactions

SHAPE-MaP can be adapted to identify RNA-RNA interactions by comparing the SHAPE reactivity profiles of an RNA in the presence and absence of its interaction partner. Regions of the RNA that show a significant change in reactivity upon binding are inferred to be part of the interaction interface.



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SHAPE-MaP workflow for identifying intermolecular RNA interactions.

## DMS-MaPseq for In Vivo Structure and Interactions

DMS-MaPseq provides a nucleotide-resolution view of adenine and cytosine accessibility in vivo. By comparing DMS reactivity profiles under different cellular conditions or between wild-type and mutant cells, it is possible to infer changes in RNA structure and interactions.



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General workflow for in vivo DMS-MaPseq.

## Quantitative Comparison of Methods

The choice of chemical probing method depends on the specific research question, the biological system under investigation, and the available resources. The following table provides

a quantitative comparison of the key techniques discussed in this guide.

Feature	PARIS	SPLASH	LIGR-seq	SHAPE-MaP	DMS-MaPseq
Principle	Psoralen crosslinking, 2D gel enrichment	Psoralen crosslinking, biotin-streptavidin enrichment	Psoralen crosslinking, proximity ligation	2'-hydroxyl acylation	Adenine and cytosine methylation
Probe	4'-aminomethylt rioxsalen (AMT)	Biotinylated psoralen	4'-aminomethylt rioxsalen (AMT)	1M7, NMIA, etc.	Dimethyl sulfate (DMS)
Resolution	Near base-pair	Near base-pair	Near base-pair	Single nucleotide	Single nucleotide
Throughput	High	High	High	High	High
Bias	Uridine preference for crosslinking	Uridine preference for crosslinking	Uridine preference for crosslinking	Sequence and structure-dependent reagent accessibility	Accessibility of A and C bases
Crosslinking Efficiency	Variable, can be low	Higher sensitivity due to enrichment[2]	Variable	N/A	N/A
Proximity Ligation Efficiency	Can be low, dependent on T4 RNA ligase efficiency and RNA end availability[9][10]	Dependent on T4 RNA ligase efficiency[9]	Dependent on T4 RNA ligase efficiency[9]	N/A	N/A
Read Depth Requirement	Deep sequencing	Deep sequencing	Deep sequencing	Moderate to deep	Moderate to deep

required

required

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## Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key chemical probing techniques. Note: These protocols are generalized and may require optimization for specific cell types and experimental conditions.

### Protocol for Psoralen Analysis of RNA Interactions (PARIS)

(Adapted from Lu et al., 2016)[7]

- In Vivo Crosslinking:
  - Grow cells to 70-80% confluency.
  - Wash cells with 1x PBS.
  - Add 0.5 mg/mL AMT in 1x PBS to the cells.
  - Irradiate with 365 nm UV light for 5-10 minutes on ice.
  - Scrape and collect the cells.
- RNA Extraction and Fragmentation:
  - Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).
  - Partially digest the RNA with RNase III to generate fragments of the desired size (e.g., 100-500 nt).
- Purification of Crosslinked RNA by 2D Gel Electrophoresis:
  - Run the fragmented RNA on a native polyacrylamide gel (first dimension).
  - Excise the entire lane and place it horizontally on top of a denaturing polyacrylamide gel (second dimension).

- Run the second dimension gel. Crosslinked RNA duplexes will migrate slower and appear above the diagonal of non-crosslinked RNA.
- Excise the region containing the crosslinked RNA.
- Elute the RNA from the gel slice.
- Proximity Ligation:
  - Dephosphorylate the 3' ends of the eluted RNA fragments with T4 Polynucleotide Kinase (PNK) without ATP.
  - Phosphorylate the 5' ends with T4 PNK and ATP.
  - Perform proximity ligation using T4 RNA Ligase 1 to join the ends of the interacting RNA fragments.
- Crosslink Reversal and Library Preparation:
  - Reverse the psoralen crosslinks by irradiating the ligated RNA with 254 nm UV light on ice for 30 minutes.
  - Prepare a cDNA library from the chimeric RNA molecules using standard RNA-seq library preparation kits.
- Sequencing and Data Analysis:
  - Sequence the library on a high-throughput sequencing platform.
  - Use a specialized bioinformatics pipeline to identify and map the chimeric reads to the transcriptome, revealing the interacting RNA partners.

## Protocol for SHAPE-MaP of Intermolecular RNA Interactions

(Adapted from Smola et al., 2015 and Weeks, 2018)[\[4\]](#)[\[11\]](#)

- Sample Preparation:

- Prepare two sets of samples: one with the RNA of interest alone and another with the RNA in complex with its interacting partner.
- Ensure both samples are in the same buffer conditions.
- SHAPE Modification:
  - Treat both sets of samples with a SHAPE reagent (e.g., 100 mM 1M7) for a short period (e.g., 5 minutes) at 37°C.
  - Include a no-reagent control (DMSO) for each sample set.
  - Quench the reaction and purify the RNA.
- Reverse Transcription with Mutational Profiling (MaP):
  - Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts (e.g., SuperScript II in the presence of MnCl<sub>2</sub>).
  - Use gene-specific primers for targeted analysis or random primers for transcriptome-wide analysis.
- Library Preparation and Sequencing:
  - Prepare sequencing libraries from the resulting cDNA.
  - Sequence the libraries to a sufficient depth to accurately quantify mutation rates.
- Data Analysis:
  - Use a SHAPE-MaP analysis pipeline (e.g., ShapeMapper) to calculate the per-nucleotide reactivity profiles for both the "alone" and "complex" samples.[\[12\]](#)
  - Compare the reactivity profiles to identify regions with significant changes in SHAPE reactivity. These regions represent the putative interaction sites.

## Protocol for In Vivo DMS-MaPseq

(Adapted from Zubradt et al., 2017)

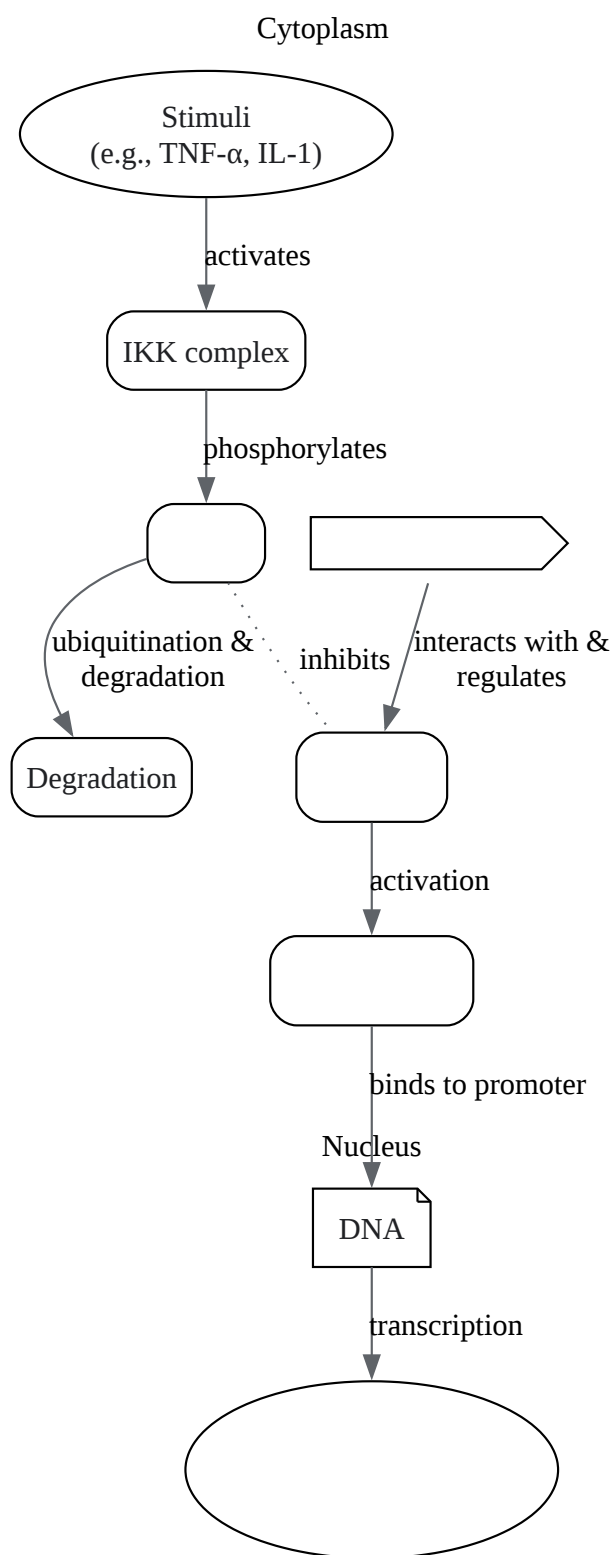
- In Vivo DMS Treatment:
  - Grow cells to the desired density.
  - Add DMS directly to the cell culture medium to a final concentration of 1-5% (v/v).
  - Incubate for 2-5 minutes at 37°C.
  - Quench the reaction by adding a solution containing  $\beta$ -mercaptoethanol.
- RNA Extraction:
  - Immediately harvest the cells and extract total RNA.
- Reverse Transcription with Mutational Profiling (MaP):
  - Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) enzyme, which efficiently reads through DMS-modified bases and incorporates mutations.
  - Use random hexamers or gene-specific primers.
- Library Preparation and Sequencing:
  - Prepare sequencing libraries from the cDNA.
  - Sequence the libraries on a high-throughput platform.
- Data Analysis:
  - Align the sequencing reads to the reference transcriptome.
  - Identify and quantify the mutation rates at each adenine and cytosine position.
  - Normalize the mutation rates to generate a DMS reactivity profile, which can be used to model RNA secondary structure and infer interactions.

## Signaling Pathways and Logical Relationships

RNA-RNA interactions play crucial roles in regulating cellular signaling pathways. Chemical probing methods have been instrumental in dissecting these complex regulatory networks.

## NF- $\kappa$ B Signaling Pathway and lncRNA Regulation

The NF- $\kappa$ B signaling pathway is a central regulator of inflammation, immunity, and cell survival. Long non-coding RNAs (lncRNAs) have emerged as key modulators of this pathway. For example, the lncRNA MALAT1 has been shown to interact with and regulate the activity of NF- $\kappa$ B subunits p50 and p65.<sup>[4][13]</sup> This interaction can influence the expression of NF- $\kappa$ B target genes involved in the inflammatory response.

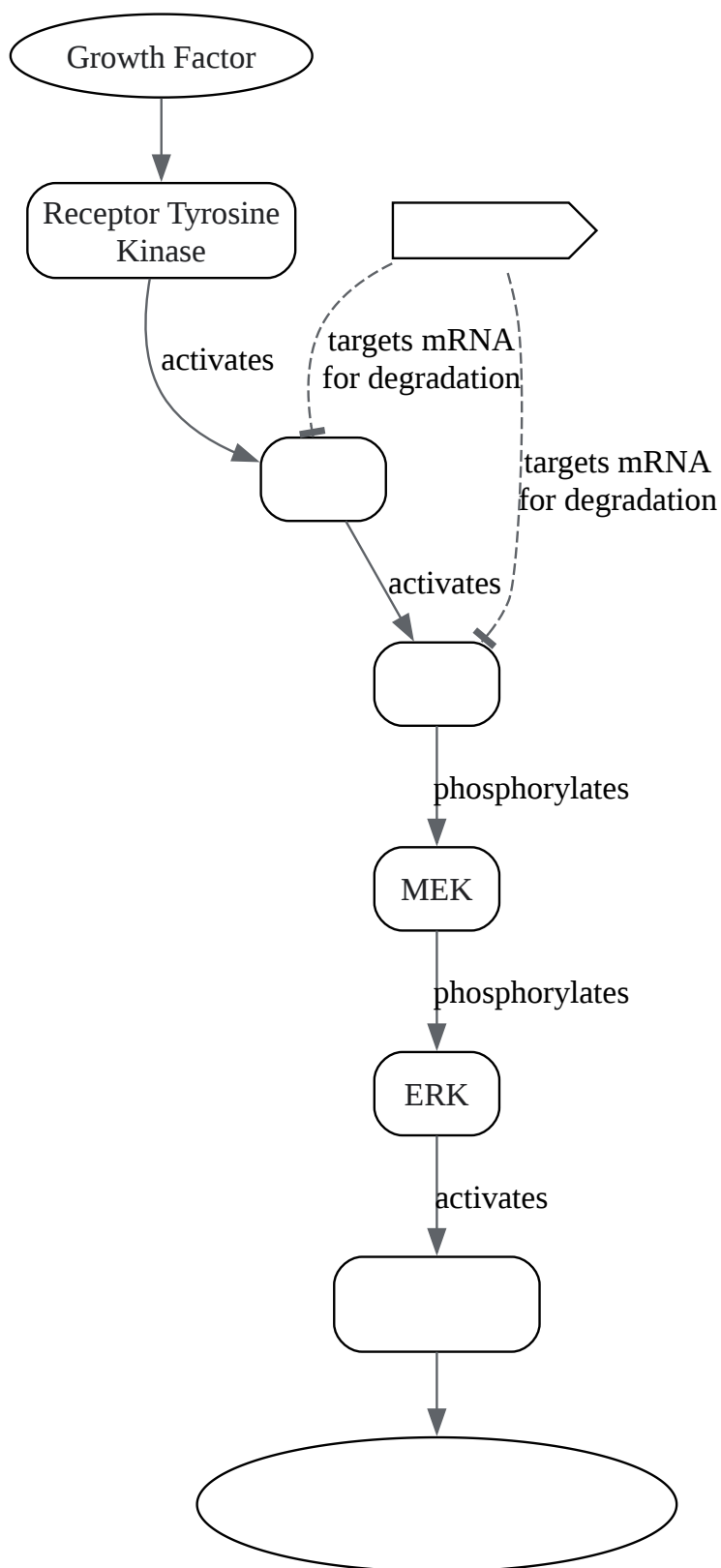


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lncRNA MALAT1 regulation of the NF-κB signaling pathway.

## MAPK Signaling Pathway and miRNA Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cell proliferation, differentiation, and stress responses. MicroRNAs (miRNAs) are small non-coding RNAs that can regulate the MAPK pathway by binding to the 3' untranslated regions (UTRs) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. For instance, the let-7 family of miRNAs has been shown to target key components of the MAPK pathway, such as RAS and RAF kinases.<sup>[14]</sup>



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miRNA-mediated regulation of the MAPK signaling pathway.

## Data Analysis and Visualization

The analysis of data from high-throughput RNA-RNA interaction mapping experiments is a complex but crucial step. The primary goal is to identify chimeric reads that represent the ligated ends of two interacting RNA molecules.

**Computational Pipelines:** Several bioinformatics pipelines have been developed for the analysis of data from PARIS, SPLASH, and LIGR-seq.<sup>[1][15][16]</sup> These pipelines typically involve the following steps:

- Adapter trimming and quality filtering: Removing sequencing adapters and low-quality reads.
- Mapping to a reference genome/transcriptome: Aligning the reads to identify their origin.
- Chimeric read identification: Identifying reads that map to two distinct genomic locations.
- Filtering and annotation: Removing potential artifacts and annotating the interacting RNA species.
- Network construction and visualization: Building and visualizing the network of RNA-RNA interactions.

**Visualization Tools:** A variety of software tools are available for visualizing RNA-RNA interaction networks, such as Cytoscape and RILogo.<sup>[17][18]</sup> These tools allow researchers to explore the complex web of interactions and identify key regulatory hubs.

## Conclusion and Future Directions

Chemical probing methods have revolutionized our ability to study RNA-RNA interactions in their native cellular environment. The techniques described in this guide provide powerful tools for dissecting the RNA interactome and understanding its role in cellular function and disease. Future developments in this field will likely focus on improving the efficiency and reducing the biases of current methods, as well as developing new probes to capture different aspects of RNA structure and interactions, including transient and low-abundance interactions. The integration of chemical probing data with other 'omics' datasets will undoubtedly provide a more holistic view of the intricate regulatory networks that govern cellular life.

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